molecular formula C5H6ClN5 B2560744 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride CAS No. 2416234-21-2

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride

Cat. No. B2560744
CAS RN: 2416234-21-2
M. Wt: 171.59
InChI Key: XJTKERPOQHXCJW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a chemical compound with the molecular formula C5H5N5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .


Synthesis Analysis

The 1H-pyrazolo[4,3-d]pyrimidine scaffold was identified using a high-throughput virtual screening . A focused library was designed and synthesized through a structure-based strategy . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .


Molecular Structure Analysis

The molecular weight of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is 135.1267 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) . The Canonical SMILES is C1=NNC2=NC=NC(=C21)N .


Chemical Reactions Analysis

The compound has been used in the synthesis of a novel potent PAK1 inhibitor, ZMF-10, which presented an IC50 value of 174 nM with good selectivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 135.13 g/mol . The molecular formula is C5H5N5 .

Scientific Research Applications

Antiviral Activity

1H-Pyrazolo[4,3-d]pyrimidin-5-amine hydrochloride derivatives have shown antiviral activity against certain viruses. For instance, related compounds were investigated as potential Zika virus inhibitors . Understanding their mechanisms and optimizing their efficacy could lead to novel antiviral therapies.

Future Directions

The compound has been identified as a promising lead for targeting PAK1 . Future research may focus on the development of more potent and selective inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidine scaffold .

properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBVXWYABIZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride

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